Jzl184
Descripción
The Endocannabinoid System as a Crucial Physiological Regulatory Network
The endocannabinoid system (ECS) is a widespread and complex cell-signaling network that plays a crucial role in regulating a vast array of physiological and cognitive processes. Identified in the early 1990s, the ECS is integral to maintaining homeostasis, the body's natural state of balance. Its functions include modulating mood, appetite, sleep, memory, pain sensation, and immune responses.
The core components of the ECS are:
Endocannabinoids: These are endogenous lipid-based neurotransmitters. The two most well-characterized endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). Unlike classical neurotransmitters, they are synthesized on demand from membrane lipid precursors.
Cannabinoid Receptors: These receptors are found on the surface of cells throughout the body. The two primary types are CB1 and CB2 receptors. CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are mainly found in the peripheral nervous system and on immune cells.
Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, ensuring their signals are transient. The primary enzymes involved in degradation are fatty acid amide hydrolase (FAAH), which primarily breaks down anandamide, and monoacylglycerol lipase (B570770) (MAGL), the main enzyme for 2-AG degradation.
The ECS's broad regulatory influence makes it a subject of intense research for understanding and potentially treating a wide range of health conditions.
Monoacylglycerol Lipase (MAGL) as a Key Enzyme in Endocannabinoid Metabolism and a Therapeutic Target
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by being the primary enzyme responsible for the breakdown of 2-arachidonoylglycerol (2-AG). 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both CB1 and CB2 receptors. The hydrolysis of 2-AG by MAGL into arachidonic acid and glycerol (B35011) terminates its signaling.
The central role of MAGL in regulating 2-AG levels makes it a significant therapeutic target. nih.gov By inhibiting MAGL, the concentration and duration of action of 2-AG are increased, leading to enhanced endocannabinoid signaling. This amplification of the 2-AG pathway is being explored for its potential therapeutic benefits in a variety of disorders, including neurodegenerative diseases, inflammatory conditions, pain, and cancer. The development of selective MAGL inhibitors is therefore a key focus in the field of endocannabinoid research.
JZL 184 as a Preclinical Tool for Investigating Endocannabinoid Signaling
JZL 184 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL). medchemexpress.comabcam.comselleckchem.comneuromics.com Its high selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH), makes it an invaluable tool for preclinical research into the specific roles of 2-arachidonoylglycerol (2-AG). medchemexpress.comabcam.comselleckchem.com By blocking MAGL, JZL 184 leads to a significant and sustained elevation of 2-AG levels in the brain and other tissues. medchemexpress.com This allows researchers to study the downstream effects of enhanced 2-AG signaling through cannabinoid receptors CB1 and CB2.
The use of JZL 184 in animal models has provided crucial insights into the physiological and pathophysiological functions of the 2-AG pathway. These studies have explored its involvement in pain, inflammation, anxiety, and cancer progression. The ability to pharmacologically manipulate 2-AG levels with JZL 184 has been instrumental in validating MAGL as a therapeutic target and in understanding the nuanced contributions of this specific branch of the endocannabinoid system.
Detailed Research Findings with JZL 184
JZL 184 Potency and Selectivity
| Parameter | Value | Reference |
|---|---|---|
| IC50 for MAGL | 8 nM | medchemexpress.comabcam.comselleckchem.comneuromics.com |
| IC50 for FAAH | 4 µM | medchemexpress.comabcam.com |
| Selectivity for MAGL over FAAH | >300-fold | medchemexpress.comselleckchem.com |
In Vivo Effects of JZL 184 on 2-AG Levels
| Tissue | Increase in 2-AG Levels | Reference |
|---|---|---|
| Mouse Brain | 8-fold | medchemexpress.com |
| Rat Spleen | Significantly increased | nih.gov |
| Mouse Striatal Tissue | Significantly increased | researchgate.netresearchgate.net |
Preclinical Research Applications of JZL 184
| Area of Research | Key Findings | Reference |
|---|---|---|
| Cancer | Inhibited lung cancer cell invasion and metastasis in a dose-dependent manner. | aacrjournals.org |
| Reduced tumor volume in A549 lung tumor xenografts in mice. | mdpi.com | |
| Inhibited cancer-related bone damage and reduced skeletal tumor growth. | nih.gov | |
| Inflammation | Dose-dependently attenuated carrageenan-induced paw edema and mechanical allodynia in mice. | nih.gov |
| Reduced pro-inflammatory cytokine expression in a mouse model of colitis. | nih.gov | |
| Anxiety | Produced anxiolytic-like effects in rats under conditions of high environmental aversiveness. | nih.gov |
| Exerted dose-dependent anxiolytic-like effects in a rat model of predator-induced fear. | nih.gov |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23/h1-8,13-14,17,31H,9-12,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGYOKHGGFKMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648437 | |
| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101854-58-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101854-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JZL-184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101854583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JZL-184 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MZ1I2J68A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Mechanisms of Action of Jzl 184
Selective Monoacylglycerol Lipase (B570770) Inhibition and Irreversible Binding Properties
JZL 184 functions as a piperidine (B6355638) carbamate (B1207046) that irreversibly inhibits MAGL through carbamoylation of the enzyme's serine nucleophile nih.govnomuraresearchgroup.com. This mechanism ensures a sustained blockade of MAGL activity. JZL 184 exhibits high potency, with an IC50 of 8 nM for blocking 2-AG hydrolysis in mouse brain membranes medchemexpress.comtocris.comrndsystems.com. Its selectivity is notable, demonstrating over 300-fold selectivity for MAGL over fatty acid amide hydrolase (FAAH), another key endocannabinoid-degrading enzyme medchemexpress.comtocris.comrndsystems.com. This high selectivity makes JZL 184 a valuable tool for isolating the effects mediated specifically by 2-AG signaling in research selleckchem.comwikipedia.org.
Endocannabinoid Profile Modulation
The primary consequence of MAGL inhibition by JZL 184 is a profound alteration in the endogenous endocannabinoid profile, predominantly affecting 2-AG levels.
JZL 184 treatment leads to a significant and often dramatic elevation of 2-AG levels in various tissues, most notably in the brain nih.govplos.orgnomuraresearchgroup.combiorxiv.orgselleckchem.comnih.gov. For instance, administration of JZL 184 to mice has been shown to increase brain 2-AG levels by several folds. In one study, 2-AG levels were increased by 3.9-fold at 8 mg/kg and 5.5-fold at 40 mg/kg in normosomic mice, and by 3-fold at 8 mg/kg and 3.8-fold at 40 mg/kg in Ts65Dn mice plos.org. Another study reported an over 5-fold increase in striatal 2-AG levels after 20-25 days of JZL 184 treatment biorxiv.org. JZL 184 also causes rapid and sustained blockade of brain 2-AG hydrolase activity in mice, leading to eight-fold elevations in endogenous 2-AG levels maintained for at least 8 hours selleckchem.com. In vascular tissue of ApoE-/- mice, JZL 184 increased 2-AG levels from 27.3 ± 4.5 nmol/g to 98.2 ± 16.1 nmol/g nih.gov.
Table 1: Fold Increase in Brain 2-AG Levels Following JZL 184 Administration in Mice
| Study Model | JZL 184 Dose (mg/kg) | Fold Increase in Brain 2-AG Levels | Reference |
| Normosomic mice | 8 | 3.9 | plos.org |
| Normosomic mice | 40 | 5.5 | plos.org |
| Ts65Dn mice | 8 | 3 | plos.org |
| Ts65Dn mice | 40 | 3.8 | plos.org |
| YAC128 HD model mice (striatal) | Daily oral over 3 weeks | >5 | biorxiv.org |
| Mice (whole brain) | Single dose | ~8 (maintained for ≥8h) | selleckchem.com |
Table 2: 2-AG Levels in Vascular Tissue of ApoE-/- Mice Following JZL 184 Treatment
| Treatment | Vascular Tissue 2-AG Levels (nmol/g) | Reference |
| Vehicle | 27.3 ± 4.5 | nih.gov |
| JZL 184 | 98.2 ± 16.1 | nih.gov |
While JZL 184 is a potent MAGL inhibitor, its effects on anandamide (B1667382) (AEA) levels are generally less pronounced or absent, particularly at lower, selective doses tocris.complos.orgelifesciences.orgnomuraresearchgroup.combiorxiv.org. This is due to its high selectivity for MAGL over FAAH, the primary enzyme responsible for AEA degradation medchemexpress.comtocris.comrndsystems.com. Some studies report no significant changes in AEA levels in brain or liver after JZL 184 treatment elifesciences.orgnomuraresearchgroup.combiorxiv.orgnih.gov. However, at higher doses (e.g., 40 mg/kg), JZL 184 has been observed to modestly inhibit FAAH, leading to an increase in AEA levels plos.orgnomuraresearchgroup.comnih.gov. For instance, a 40 mg/kg dose of JZL 184 increased AEA levels by 2.7-fold in normosomic mice and 2.5-fold in Ts65Dn mice plos.org. Despite this, the primary impact of JZL 184 on the endocannabinoid system remains the elevation of 2-AG.
Downstream Ligand-Receptor Interactions
The elevation of 2-AG levels due to JZL 184's action leads to increased activation of cannabinoid receptors, primarily CB1R and, in some contexts, CB2R.
Elevated 2-AG, a primary endogenous ligand for CB1R, leads to enhanced CB1R activation following JZL 184 administration selleckchem.complos.orgnih.gov. This increased CB1R signaling contributes to various physiological effects. For example, JZL 184-treated mice exhibit CB1-dependent behavioral effects such as hypomotility, hypothermia, and analgesia nih.govnomuraresearchgroup.comrndsystems.comselleckchem.com. The effects of JZL 184 on synaptic plasticity, such as long-term potentiation (LTP) and high-frequency stimulation-induced long-term depression (HFS-LTD), have also been linked to CB1R activation plos.orgbiorxiv.org. In models of epilepsy, JZL 184's ability to delay the development of generalized seizures and decrease seizure duration was shown to be CB1R-mediated, as these effects were absent in CB1R knockout mice nih.gov. While JZL 184 itself does not directly interact with CB1R, its inhibition of MAGL indirectly potentiates CB1R signaling by increasing the availability of 2-AG selleckchem.com. Chronic administration of JZL 184 can, however, lead to downregulation and G-protein uncoupling of CB1R elifesciences.org.
While 2-AG is also the primary endogenous ligand for CB2R, the involvement of CB2R in JZL 184's effects is context-dependent and has been observed in specific physiological and pathological conditions wikipedia.orgnih.gov. For instance, in a rat model of predator-induced fear, the anxiolytic-like effects of JZL 184 were abolished by CB2 receptor blockade, but not by CB1 receptor blockade nih.gov. Similarly, in a murine model of LPS-induced acute lung injury, the anti-inflammatory effects of JZL 184, such as decreased leukocyte migration and reduced cytokine levels, were attenuated by both CB1 and CB2 receptor antagonists plos.org. In neuroprotection studies using SH-SY5Y cells, the neuroprotective effect of JZL 184 was inhibited by a CB2 receptor antagonist and mimicked by a CB2 receptor agonist, suggesting CB2R involvement in this context researchgate.net. These findings indicate that while CB1R activation is a prominent outcome of JZL 184-mediated 2-AG elevation, CB2R also plays a significant role in mediating some of its observed effects.
Influence on Associated Lipid Signaling Pathways
The primary mechanism by which JZL 184 influences lipid signaling pathways is through the inhibition of MAGL, which directly impacts the metabolism of 2-AG and, consequently, the levels of its downstream metabolites, including arachidonic acid and various prostaglandins (B1171923). nomuraresearchgroup.comcaymanchem.complos.org
Modulation of Arachidonic Acid Metabolites
Inhibiting MAGL with JZL 184 leads to a decrease in the production of arachidonic acid (AA), as 2-AG is a significant source of free AA through MAGL hydrolysis. caymanchem.comspandidos-publications.complos.org Studies in mice treated with JZL 184 have shown decreased brain levels of AA and its metabolites, such as prostaglandins PGD2, PGE2, PGFα, and PGJ2. plos.org This reduction in AA and its downstream products suggests that JZL 184 can suppress signaling pathways mediated by these eicosanoids, which are often involved in pro-inflammatory processes. plos.orgfrontiersin.orguniversityofgalway.ie
Data from studies in Ts65Dn mice, a model of Down syndrome, and their normosomic controls demonstrated that JZL 184 treatment significantly reduced levels of AA and several prostaglandins in the brain. plos.org
| Compound | Effect of JZL 184 Treatment (Brain Levels) | Statistical Significance (Example from Ts65Dn Study) |
| 2-arachidonoylglycerol (B1664049) (2-AG) | Increased | F1,26 = 83.2; p = 1.39E-09 |
| Arachidonic Acid (AA) | Decreased | F1,26 = 147.3; p = 3.26E-12 |
| Prostaglandin (B15479496) D2 (PGD2) | Decreased | Mentioned as decreased, specific p-values vary plos.org |
| Prostaglandin E2 (PGE2) | Decreased | Mentioned as decreased, specific p-values vary plos.org |
| Prostaglandin Fα (PGFα) | Decreased | Mentioned as decreased, specific p-values vary plos.org |
| Prostaglandin J2 (PGJ2) | Decreased | Mentioned as decreased, specific p-values vary plos.org |
Note: The statistical significance values provided in the table are examples from one specific study plos.org and may vary depending on the experimental model and conditions.
The reduction in arachidonic acid metabolites by JZL 184 can contribute to its observed anti-inflammatory effects. plos.orgglpbio.commedkoo.comnih.goversnet.orgnih.gov For instance, JZL 184 has been shown to attenuate LPS-induced increases in cytokine expression in the rat frontal cortex and plasma. medkoo.comnih.gov
Impact on Free Fatty Acid Levels
As MAGL is involved in the hydrolysis of monoacylglycerols to free fatty acids and glycerol (B35011), inhibiting MAGL with JZL 184 can also influence the levels of free fatty acids. nomuraresearchgroup.comspandidos-publications.com Beyond its role in 2-AG metabolism, MAGL also contributes to the hydrolysis of other monoacylglycerols derived from triglyceride breakdown. spandidos-publications.comapexbt.com
Research indicates that JZL 184 can reduce free fatty acid levels in primary tumors. tocris.comrndsystems.com This effect on free fatty acid levels, independent of the increase in 2-AG, has been explored in the context of the anti-invasive properties of JZL 184 in cancer cells. For example, in lung cancer cells, while JZL 184 inhibited invasion, add-back experiments with palmitic acid, a free fatty acid, suggested that the anti-invasive effect was not solely due to a reduction in free fatty acids associated with MAGL inhibition. aacrjournals.orgresearchgate.netaacrjournals.org
In the context of macrophage polarization, studies suggest that while MAGL metabolizes 2-AG into arachidonic acid, and JZL 184 can decrease intracellular arachidonic acid biosynthesis, the promotion of M2 polarization by JZL 184 might be attributed to this reduction in arachidonic acid. frontiersin.org Large amounts of fatty acids and lipid mediators can act as pan-agonists for PPARs, suggesting a complex interplay between MAGL inhibition, free fatty acids, and cellular processes. frontiersin.org
Neurobiological and Behavioral Investigations of Jzl 184
Central Nervous System Endocannabinoid Dynamics
JZL 184's primary mechanism of action involves the modulation of 2-AG levels, leading to significant alterations in endocannabinoid dynamics within specific brain regions.
Administration of JZL 184 has been shown to robustly increase 2-AG levels in various brain regions. In mice, JZL 184 (at an IC50 of 8 nM) effectively blocks the hydrolysis of 2-AG, leading to an increase in its concentration. rndsystems.comapexbt.com Studies have consistently demonstrated a dramatic elevation (greater than 5-fold) in 2-AG levels in the brain following MAGL inhibition by JZL 184, with more modest increases in other monoglycerides. nih.gov
For instance, in a mouse model of Down syndrome (Ts65Dn mice), JZL 184 treatment significantly increased brain levels of 2-AG. plos.org Similarly, in a mouse model for Williams-Beuren syndrome (CD mice), JZL 184 treatment increased 2-AG levels in both the amygdala and hippocampus, showing similar efficacy in both wild-type (WT) and CD mice. nih.govelifesciences.org Furthermore, JZL 184 at a dose of 40 mg/kg has been shown to increase 2-AG levels in both maternal and embryonic cortices in mice. researchgate.net
The accumulation of 2-AG is largely specific, as JZL 184 typically does not significantly alter levels of N-arachidonoylethanolamine (AEA), another major endocannabinoid, in the brain. nih.govnih.govnih.govnih.gov
Table 1: Effect of JZL 184 on 2-AG Levels in Various Brain Regions
| Brain Region (Species) | JZL 184 Treatment | Effect on 2-AG Levels | Reference |
| Whole Brain (Mouse) | Systemic | >5-fold increase | nih.gov |
| Amygdala (Mouse) | Subchronic | Increased | nih.govelifesciences.org |
| Hippocampus (Mouse) | Subchronic | Increased | nih.govelifesciences.org |
| Prefrontal Cortex (Mouse) | Systemic | Increased | nih.gov |
| Cerebellum (Mouse) | Systemic | Increased | nih.gov |
| Maternal Cortex (Mouse) | 40 mg/kg | Significant increase | researchgate.net |
| Embryonic Cortex (Mouse) | 40 mg/kg | Significant increase | researchgate.net |
Retrograde endocannabinoid signaling, primarily mediated by 2-AG acting on presynaptic CB1 receptors, is a crucial mechanism for regulating synaptic transmission. JZL 184, by increasing 2-AG availability, enhances this signaling pathway.
Studies have demonstrated that JZL 184 prolongs depolarization-induced suppression of excitation (DSE) in cerebellar Purkinje neurons and depolarization-induced suppression of inhibition (DSI) in hippocampal CA1 pyramidal neurons. apexbt.comnih.govnih.gov This potentiation of DSE and DSI by JZL 184 is mediated by CB1 receptors, as it can be abolished by CB1 receptor antagonists. nih.gov The effect of JZL 184 on DSE/DSI is more pronounced in mouse neurons compared to rat neurons, consistent with its higher potency in inhibiting mouse MAGL. nih.govnih.gov This suggests that 2-AG degradation by MAGL is a rate-limiting step in determining the time course of DSE/DSI. nih.govnih.gov
Table 2: JZL 184's Impact on Retrograde Endocannabinoid Signaling
| Effect on Signaling | Brain Region (Cell Type) | Mechanism/Observation | Reference |
| Prolonged DSE | Cerebellar Purkinje Neurons | CB1 receptor-mediated | apexbt.comnih.govnih.gov |
| Prolonged DSI | Hippocampal CA1 Pyramidal Neurons | CB1 receptor-mediated | apexbt.comnih.govnih.gov |
| Enhanced 2-AG-induced depression of EPSCs | Cerebellar Purkinje Neurons | Suggests MAGL as primary 2-AG metabolizer | apexbt.com |
Neurophysiological Effects on Synaptic Plasticity
The enhancement of 2-AG signaling by JZL 184 leads to significant neurophysiological effects, particularly on forms of synaptic plasticity such as DSE and DSI.
JZL 184 consistently potentiates DSE, a form of retrograde synaptic depression mediated by endocannabinoids. In cerebellar Purkinje neurons, JZL 184 prolongs DSE in a dose-dependent manner, an effect mediated by CB1 receptors. apexbt.com This potentiation was observed after 40 minutes of incubation with JZL 184 and became even more pronounced with longer depolarization durations used to induce DSE. nih.gov The ability of JZL 184 to prolong DSE highlights the critical role of MAGL in regulating the duration of 2-AG-mediated signaling at excitatory synapses. nih.govpsu.edu Studies using cell type-specific MAGL knockout mice further confirm that JZL 184 can prolong DSE by inhibiting either neuronal or astrocytic MAGL. researchgate.net
JZL 184 also modulates DSI, another form of endocannabinoid-mediated retrograde synaptic depression. In hippocampal CA1 pyramidal neurons, bath application of JZL 184 significantly prolonged DSI. apexbt.comnih.gov This effect is also mediated by CB1 receptor activation. apexbt.com In the thalamus, DSI is prominent at inhibitory synapses interconnecting thalamic reticular nucleus (TRN) neurons and is prolonged by blocking MAGL with JZL 184, indicating its mediation by 2-AG release. jneurosci.org This demonstrates JZL 184's ability to influence inhibitory synaptic strength through enhanced 2-AG signaling.
Behavioral Phenotype Alterations
The neurobiological effects of JZL 184 translate into various alterations in behavioral phenotypes, often linked to the modulation of endocannabinoid signaling.
In mouse models of Down syndrome, chronic JZL 184 treatment restored spontaneous locomotor activity, reducing abnormally elevated levels to normal, and improved long-term memory, while short-term and working memory remained unaffected. plos.org These improvements in synaptic plasticity and behavior were specific to the trisomic animals, with no observed changes in normosomic controls. plos.org
In a mouse model of Williams-Beuren syndrome, subchronic administration of JZL 184 normalized relevant behavioral phenotypes, including social behavior and memory alterations. nih.govelifesciences.orgbiorxiv.org Specifically, it corrected hypersociability and lack of preference for social novelty. biorxiv.org
JZL 184 has also been shown to produce anxiolytic effects under conditions of high environmental aversiveness in rats. nih.gov In models of autism spectrum disorder (ASD), JZL 184 treatment improved repetitive and stereotypical behaviors, hyperactivity, sociability, social preference, and cognitive functioning. royalsocietypublishing.org
However, chronic MAGL blockade with JZL 184 can lead to desensitization of brain CB1 receptors and a loss of some behavioral effects, such as analgesia, along with cross-tolerance to CB1 receptor agonists. nomuraresearchgroup.comroyalsocietypublishing.org This suggests a complex interplay between chronic 2-AG elevation and CB1 receptor regulation.
Table 3: Behavioral Phenotype Alterations Induced by JZL 184
| Behavioral Phenotype | Model/Condition | Observed Effect | Reference |
| Locomotor Activity | Ts65Dn mice (Down Syndrome model) | Normalized elevated spontaneous activity | plos.org |
| Long-term Memory | Ts65Dn mice (Down Syndrome model) | Improved | plos.org |
| Social Behavior | Williams-Beuren Syndrome CD mice | Normalized hypersociability, improved social novelty preference | nih.govelifesciences.orgbiorxiv.org |
| Memory Alterations | Williams-Beuren Syndrome CD mice | Normalized | nih.govelifesciences.orgbiorxiv.org |
| Anxiety-like Behavior | Rats (high environmental aversiveness) | Anxiolytic effects | nih.gov |
| Repetitive/Stereotypical Behaviors | ASD animal model | Improved | royalsocietypublishing.org |
| Hyperactivity | ASD animal model | Improved | royalsocietypublishing.org |
| Sociability | ASD animal model | Improved | royalsocietypublishing.org |
| Cognitive Functioning | ASD animal model | Improved | royalsocietypublishing.org |
| Short-term Spatial Memory | FAAH +/+ mice (Morris Water Maze) | No disruption at low dose (8 mg/kg) | nih.gov |
| Short-term Spatial Memory | FAAH -/- mice (Morris Water Maze) | Robust deficits at 20 or 40 mg/kg | nih.gov |
Anxiolytic-Like Effects in Stress-Associated Paradigms
JZL 184 has demonstrated anxiolytic-like effects in various stress-associated behavioral paradigms in rodents. oup.comresearchgate.netd-nb.infonih.govguidetopharmacology.orgpreprints.orgnih.govnih.gov These effects appear to be dependent on the context and the level of environmental aversiveness. guidetopharmacology.orgnih.gov
Context-Dependent Anxiety Modulation
Studies have indicated that the anxiolytic effects of JZL 184 are often observed under conditions of heightened stress or high environmental aversiveness. guidetopharmacology.orgpreprints.orgnih.govresearchgate.netunisi.itusdbiology.com For instance, JZL 184 produced anxiolytic-like effects in the elevated plus maze (EPM) test under high, but not low, levels of environmental aversiveness in rats. nih.govpreprints.orgnih.gov Similarly, it reduced anxiety-like responses in rats exposed to predator stress but not in unstressed animals. unisi.it This suggests that JZL 184 may be particularly effective in modulating anxiety responses triggered by stressful environments. preprints.orgnih.gov The anxiolytic effects of JZL 184 in these contexts have been reported to be mediated by cannabinoid receptors, with some studies indicating a role for CB1 receptors and others for CB2 receptors, and some suggesting involvement of both. researchgate.netpreprints.orgresearchgate.netnih.govmdpi.comuniroma1.itnih.gov
Attenuation of Stress-Induced Behavioral Responses
JZL 184 has been shown to attenuate various behavioral responses induced by stress. oup.comnih.govnih.gov In rats, JZL 184 significantly attenuated both cue- and stress-induced reinstatement of methamphetamine-seeking behavior. oup.com It also reduced stress-related behaviors such as anxiety- or depressive-like behaviors induced by chronic unpredictable stress. oup.com In a model of predator stress, JZL 184 attenuated the long-term anxiety-like state induced by exposure to aversive odorant. unisi.ituniroma1.it These effects suggest that enhancing 2-AG signaling via MAGL inhibition can help normalize behavioral alterations caused by stress. oup.comnih.gov
Antidepressant-Like Effects
Beyond its effects on anxiety, JZL 184 has also demonstrated antidepressant-like properties in preclinical models. researchgate.netnih.gov Chronic treatment with JZL 184 has been shown to produce antidepressant-like effects in models of depression, such as the chronic unpredictable stress (CUS) model in mice. nih.govnih.gov In the forced swim test (FST), a common assay for assessing antidepressant activity, JZL 184 has been reported to decrease immobility, a measure indicative of reduced despair. researchgate.net These antidepressant-like effects may be mediated, at least in part, by the activation of cannabinoid CB1 receptors and the enhancement of endocannabinoid-mTOR signaling in brain regions like the hippocampus. nih.gov
Antinociceptive and Analgesic Properties
JZL 184 possesses significant antinociceptive and analgesic properties, effectively reducing sensitivity to pain in various animal models. tocris.comresearchgate.netd-nb.infopreprints.orgnih.govnih.gov This includes its ability to attenuate both inflammatory and neuropathic pain. tocris.comnih.govresearchgate.netrndsystems.com
Attenuation of Inflammatory Nociception
JZL 184 has been shown to suppress inflammatory pain in models such as the carrageenan-induced paw edema test. nih.govresearchgate.netnih.gov It attenuates both paw edema and mechanical allodynia (increased sensitivity to touch) in this model. nih.govresearchgate.netnih.gov The antinociceptive effects of JZL 184 in inflammatory pain models appear to be mediated by both CB1 and CB2 receptors, while its anti-edematous effects may be primarily mediated by CB2 receptors. nih.govresearchgate.netnih.gov Studies have also shown that repeated administration of low doses of JZL 184 can retain its antinociceptive effects in inflammatory pain without leading to tolerance. nih.govresearchgate.netnih.govnih.govnih.gov
Modulation of Neuropathic Pain Responses
In models of neuropathic pain, such as chronic constriction injury (CCI) of the sciatic nerve, JZL 184 has demonstrated the ability to attenuate pain responses. tocris.comnih.govresearchgate.netrndsystems.comnih.govnih.gov It reduces mechanical and cold allodynia in these models. nih.gov The analgesic effects of JZL 184 in neuropathic pain are often attributed to the activation of cannabinoid receptors. researchgate.netnih.gov Combining low doses of JZL 184 with other analgesics, such as the non-selective COX inhibitor diclofenac (B195802), has shown synergistic effects in attenuating mechanical allodynia in neuropathic pain models, primarily mediated by CB1 receptors. nih.gov JZL 184 has also been shown to increase 2-AG levels in the spinal cord, a key region involved in pain processing, which likely contributes to its analgesic effects in neuropathic pain. researchgate.netroyalsocietypublishing.org
Therapeutic Applications and Disease Model Studies of Jzl 184
Neurodegenerative and Neurological Disorders
JZL 184 has been investigated across several models of neurodegenerative and neurological conditions, highlighting its potential to address diverse pathological mechanisms.
Neuroprotection in Ischemic Injury Models
Ischemic injury, such as that occurring during stroke or cardiac arrest, leads to significant neuronal damage. JZL 184 has demonstrated neuroprotective effects in experimental models of these conditions.
Outcomes in Cerebral Ischemia
Studies in rodent models of focal cerebral ischemia have shown that JZL 184 significantly reduces brain damage and improves functional outcomes. In spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats subjected to experimental stroke, treatment with JZL 184 attenuated lesion volume and brain swelling compared to vehicle-treated groups. ahajournals.orgnih.govahajournals.org For instance, in SHR, JZL 184 treatment resulted in a lesion volume of 23.6 ± 5.6 mm³, compared to higher volumes in vehicle-treated animals. ahajournals.orgnih.gov In WKY rats, lesion volume was reduced to 8.6 ± 2.2 mm³ with JZL 184 treatment. ahajournals.orgnih.gov
JZL 184 has also been shown to ameliorate sensorimotor deficits following ischemic injury. ahajournals.orgnih.govahajournals.org The neuroprotective effects are associated with the suppression of inflammatory responses and decreased microglial activation. ahajournals.orgnih.gov While JZL 184 increases 2-AG levels, its neuroprotective effects in the brain in ischemic models appear to be primarily mediated by decreased levels of arachidonic acid and its metabolites, such as prostaglandins (B1171923), rather than directly through augmented cannabinoid receptor signaling. ahajournals.orgnih.gov
Data from Cerebral Ischemia Models:
| Model Type | Animal Model | Outcome Measured | Vehicle Group Result | JZL 184 Group Result | Citation |
| Focal Cerebral Ischemia (ET-1) | SHR | Lesion Volume (mm³) | Higher | 23.6 ± 5.6 | ahajournals.orgnih.gov |
| Focal Cerebral Ischemia (ET-1) | WKY | Lesion Volume (mm³) | Higher | 8.6 ± 2.2 | ahajournals.orgnih.gov |
| Focal Cerebral Ischemia | SHR | Brain Swelling | Higher | Attenuated | ahajournals.orgnih.gov |
| Focal Cerebral Ischemia | SHR & WKY | Sensorimotor Impairment | Impaired | Ameliorated | ahajournals.orgnih.gov |
Amelioration of Neurological Impairment Following Cardiac Arrest
JZL 184 has demonstrated neuroprotective effects following cardiac arrest in rat models. It has been shown to alleviate astroglial activation by upregulating the expression of transforming growth factor beta 1 (TGF-β1). nih.govresearchgate.net Furthermore, JZL 184 promotes the transfer of mitochondria from astrocytes to neurons and reduces lipid droplet accumulation in neurons, contributing to its protective effects. nih.govresearchgate.net Studies have indicated that JZL 184 administered after resuscitation can reduce brain and blood-brain barrier (BBB) injury and preserve cerebral microcirculation, with effects comparable to therapeutic hypothermia in a rat model of cardiac arrest. ahajournals.orgj-stroke.org
Parkinson's Disease Models: Dopaminergic System Preservation and Glial Cell Phenotype Modulation
In models of Parkinson's disease (PD), JZL 184 has shown promise in preserving the dopaminergic system and modulating glial cell phenotypes. Treatment with MAGL inhibitors like JZL 184 has demonstrated neuroprotective effects by preventing the degeneration of dopaminergic neurons in the midbrain in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse models of PD. oaepublish.comnih.gov This protective effect has also been observed in genetic models. oaepublish.com
JZL 184 has been shown to improve motor impairments in MPTP-treated mice. oaepublish.comnih.gov The neuroprotective effects appear to be linked to a decrease in the inflammatory response, potentially through the reduction of prostaglandins and eicosanoids. oaepublish.comnih.gov Studies have also indicated that JZL 184 can alter glial cell phenotypes in the striatum and substantia nigra pars compacta of parkinsonian animals, accompanied by increases in the expression of neurotrophic factors like glial cell-derived neurotrophic factor (GDNF). nih.govresearchgate.net In vitro studies using SH-SY5Y cells treated with MPP+ (1-methyl-4-phenylpyridinium), a neurotoxic metabolite of MPTP, have shown that JZL 184 exerts neuroprotective effects, which may involve CB2 receptors. mdpi.comnih.gov
Alzheimer's Disease Type Pathologies: Amyloid-Beta Modulation
Research in models of Alzheimer's disease (AD) has explored the effects of JZL 184 on amyloid-beta (Aβ) pathology and associated neuroinflammation. Inhibition of MAGL with JZL 184 has been shown to reduce the accumulation of Aβ in mouse models of AD. plos.orgmdpi.commdpi.complos.org Studies in APdE9 mice, an AD model, demonstrated that JZL 184 treatment reduced total Aβ burden in various brain regions, including the temporal and parietal cortices and, to some extent, the hippocampus. nih.govresearchgate.net Chronic treatment with JZL 184 also reduced levels of Aβ40 and Aβ42 in both transgenic and control mice in a Down syndrome model that exhibits AD-like pathology. plos.orgplos.org
JZL 184 has also been shown to decrease proinflammatory reactions of microglia and astrocytes in AD models. ahajournals.orgnih.govmdpi.comnih.govresearchgate.netsnmjournals.orgmdpi.com This reduction in neuroinflammation is considered a key mechanism by which JZL 184 may exert its beneficial effects in AD-like pathologies. ahajournals.orgnih.govmdpi.commdpi.comresearchgate.netsnmjournals.org
Data from Alzheimer's Disease Models:
| Model Type | Animal Model | Outcome Measured | Vehicle Group Result | JZL 184 Group Result | Citation |
| AD Model (APdE9) | Mouse | Total Aβ Burden (Cortex) | Higher | Reduced | nih.govresearchgate.net |
| AD Model (APdE9) | Mouse | Total Aβ Burden (Hippocampus) | Higher | Reduced (to some extent) | nih.govresearchgate.net |
| Down Syndrome Model (Ts65Dn) | Mouse | Aβ40 Levels | Higher | Reduced | plos.orgplos.org |
| Down Syndrome Model (Ts65Dn) | Mouse | Aβ42 Levels | Higher | Reduced | plos.orgplos.org |
| AD Model (APdE9) | Mouse | Microgliosis (Iba1 immunoreactivity) | Higher | Reduced | nih.govresearchgate.net |
Traumatic Brain Injury Recovery
JZL 184 has been investigated for its potential to improve recovery following traumatic brain injury (TBI). Studies in rodent models of TBI have shown that JZL 184 can attenuate neuroinflammation, blood-brain barrier disruption, and acute neurobehavioral and neurological impairment. physiology.orgmdpi.comresearchgate.netnih.gov
Post-injury administration of JZL 184 has been shown to improve neurobehavioral recovery, with effects observed as early as 24 hours post-injury and persisting for up to two weeks in some studies. researchgate.netresearchgate.net JZL 184 treatment has also been associated with significantly diminished astrocyte and microglial activation in both gray and white matter following TBI. mdpi.comresearchgate.netresearchgate.net Furthermore, JZL 184 administration attenuated TBI-induced increases in miniature excitatory postsynaptic potential (mEPSC) frequency and amplitude in cortical neurons, suggesting a modulation of synaptic function. researchgate.netresearchgate.net
Amelioration of HIV-1 gp120-Induced Synapse Loss
HIV-associated neurocognitive disorders (HAND) are characterized by neuroinflammation and synapse loss, partly driven by viral proteins like HIV-1 envelope glycoprotein (B1211001) (gp120) frontiersin.orgresearchgate.netnih.gov. Studies have investigated the potential of JZL 184 to counteract gp120-induced synaptic damage. Inhibition of MAGL by JZL 184 has been shown to prevent gp120-induced synapse loss in cultured rat hippocampal neurons researchgate.netnii.ac.jp. This protective effect is associated with the activation of the cannabinoid type 2 receptor (CB2R) researchgate.netnii.ac.jp. JZL 184 treatment decreased gp120-induced production of interleukin-1β (IL-1β) and prostaglandin (B15479496) E2 (PGE2), both of which contribute to synapse loss researchgate.net. The reduction in IL-1β production and subsequent potentiation of NMDA receptor-mediated calcium influx are implicated in the mechanism by which JZL 184 prevents synapse loss researchgate.net.
Inflammatory and Immune System Modulation
JZL 184's ability to increase 2-AG levels has significant implications for modulating inflammatory and immune responses, as the endocannabinoid system plays a role in these processes plos.orguniversityofgalway.iefrontiersin.org.
Attenuation of Systemic Inflammatory Cytokine Expression
Research indicates that JZL 184 can attenuate the expression of systemic inflammatory cytokines. In a model of muscle contusion injury in rats, MAGL inhibition by JZL 184 decreased levels of TNF-α, IL-6, and IL-1β mdpi.com. Systemic administration of JZL 184 also reduced lipopolysaccharide (LPS)-induced increases in cytokine expression in plasma in rats nih.gov. In a model of severe acute pancreatitis in rats, JZL 184 downregulated TNF-α and IL-6, suggesting potential to improve systemic inflammatory response syndrome nih.gov.
Inhibition of Central Neuroinflammatory Responses
JZL 184 has demonstrated inhibitory effects on central neuroinflammatory responses in various models. It has been shown to decrease inflammatory responses of microglia in a mouse model of Alzheimer's disease when exposed to inflammatory stimuli mdpi.com. MAGL inhibition by JZL 184 blocked LPS-dependent microglial activation in mouse models researchgate.net. Systemic administration of JZL 184 attenuated LPS-induced increases in cytokine expression, including IL-1β, IL-6, TNF-α, and IL-10, in the frontal cortex of rats universityofgalway.ienih.gov. While JZL 184 increased 2-AG levels peripherally, its anti-inflammatory effects in the brain were observed even without a central increase in 2-AG or inhibition of MAGL activity in the frontal cortex, suggesting potentially different underlying mechanisms for central and peripheral effects universityofgalway.ienih.gov. However, some studies note that MAGL inhibition with JZL 184 can lead to microglial reactivity and increased expression of neuroinflammatory markers like cyclooxygenase-2 (COX-2) in the cerebellum, which correlated with motor coordination impairment mdpi.comupf.edu. This highlights potential brain region-specific effects of MAGL inhibition mdpi.comupf.edu.
Lung Injury and Acute Respiratory Distress Syndrome (ARDS)
Studies have explored the protective effects of JZL 184 in models of acute lung injury (ALI) and ARDS. In a murine model of LPS-induced ALI, JZL 184 treatment decreased leukocyte migration into the lungs and reduced vascular permeability plos.orgresearchgate.net. It also lowered the levels of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid, such as TNF-α and IL-6 plos.orgresearchgate.net. The anti-inflammatory effects in this model were considered to be a consequence of the activation of both CB1 and CB2 receptors plos.org. In distinct ARDS models induced by LPS (direct) and alpha-naphthylthiourea (ANTU) (indirect) in rats, JZL 184 showed protective effects against inflammation, apoptosis, and tissue damage researchgate.netopastpublishers.comegetipdergisi.com.tr. JZL 184 attenuated inflammation and restored occludin expression in both ARDS models, indicating its potential as a therapeutic strategy egetipdergisi.com.tr.
Pathogenesis in Inflammatory Bowel Disease
The endocannabinoid system is implicated in the regulation of inflammation and gut homeostasis, suggesting a role in inflammatory bowel disease (IBD) pathogenesis frontiersin.orgoup.com. Inhibition of MAGL by JZL 184 has been investigated in experimental models of colitis. In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, MAGL inhibition by JZL 184 increased 2-AG levels, which was associated with a reduction in macroscopic and histological damage of the colon and a decrease in the expression of inflammatory cytokines frontiersin.orgirjournal.org. JZL 184 reduced submucosal edema, normalized mucosal structure, and decreased leukocyte infiltrates irjournal.org. The benefits of MAGL inhibition in TNBS colitis involved both CB1 and CB2 receptors frontiersin.org. However, in vitro studies using Caco-2 cells to mimic inflammation showed that JZL 184 could worsen permeability under certain conditions oup.com.
Oncological Research and Cancer Biology
Research has also explored the role of MAGL inhibition by JZL 184 in cancer biology, particularly concerning tumor growth, metastasis, and related pain. MAGL inhibitors have shown anti-cancer properties, potentially by modulating the endocannabinoid-eicosanoid network and controlling fatty acid release crucial for protumorigenic signaling lipids nih.govresearchgate.net.
In mouse models of bone disease caused by prostate and breast cancers and osteosarcoma, JZL 184 reduced osteolytic bone metastasis and inhibited skeletal tumor growth and metastasis nih.gov. JZL 184 also suppressed cachexia and prolonged survival in mice injected with metastatic osteosarcoma and osteotropic cancer cells nih.gov.
Studies on lung cancer cell lines (A549 and H358) have shown that JZL 184 inhibits cell invasion and metastasis researchgate.netnih.govmdpi.com. This effect is mediated via the CB1 cannabinoid receptor and involves the increased formation of tissue inhibitor of metalloproteinase-1 (TIMP-1) nih.govmdpi.com. JZL 184 caused a dose-dependent regression of A549 tumor xenografts in mice, associated with decreased angiogenesis and upregulation of TIMP-1 mdpi.com.
In colorectal cancer cell lines, JZL 184 administration resulted in decreased tumor proliferation, increased apoptosis, and enhanced sensitivity to 5-fluorouracil (B62378) spandidos-publications.comspandidos-publications.com. JZL 184 influenced the expression of apoptosis-related proteins (decreased Bcl-2, increased Bax) and altered epithelial-mesenchymal transition (EMT) markers (increased E-cadherin, decreased vimentin (B1176767) and SNAI1), suggesting regulation of apoptosis and migration spandidos-publications.comspandidos-publications.com.
Furthermore, JZL 184 has been shown to reduce cancer-induced bone pain in rodent models, an effect associated with the activation of CB1 and CB2 receptors by increased 2-AG levels researchgate.net.
Here is a summary of some research findings:
| Disease Model / Condition | Effect of JZL 184 | Key Mechanism / Associated Factors | Source(s) |
| HIV-1 gp120-Induced Synapse Loss (in vitro) | Prevents synapse loss | CB2R activation, decreased IL-1β and PGE2 production, reduced NMDA receptor-mediated calcium influx potentiation | researchgate.netnii.ac.jp |
| Systemic Inflammation (Muscle Contusion, rats) | Decreased TNF-α, IL-6, and IL-1β levels | MAGL inhibition increasing 2-AG | mdpi.com |
| Systemic Inflammation (LPS-induced, rats) | Attenuated increases in plasma cytokines | MAGL inhibition | nih.gov |
| Neuroinflammation (Microglial activation) | Decreased microglial activation | MAGL inhibition | mdpi.comresearchgate.net |
| Neuroinflammation (LPS-induced, rat frontal cortex) | Attenuated increases in cytokine expression (IL-1β, IL-6, TNF-α, IL-10) | Mechanisms potentially independent of central 2-AG increase, partial attenuation by CB1 antagonism | universityofgalway.ienih.gov |
| Neuroinflammation (Cerebellum) | Microglial reactivity, increased COX-2 expression, impaired motor coordination (at higher doses or chronic use) | Brain region-specific effects, potentially related to 2-AG deregulation | mdpi.comupf.edu |
| Acute Lung Injury (LPS-induced, mice) | Decreased leukocyte migration, reduced vascular permeability, lowered pro-inflammatory cytokines/chemokines in BAL | MAGL inhibition increasing 2-AG, activation of CB1 and CB2 receptors | plos.orgresearchgate.net |
| Acute Respiratory Distress Syndrome (Rats) | Protective effects against inflammation, apoptosis, tissue damage; restored occludin expression | MAGL inhibition | researchgate.netopastpublishers.comegetipdergisi.com.tr |
| Inflammatory Bowel Disease (TNBS-induced colitis, mice) | Reduced macroscopic and histological damage, decreased inflammatory cytokine expression, improved intestinal barrier | Increased 2-AG levels via MAGL inhibition, involvement of CB1 and CB2 receptors | frontiersin.orgirjournal.org |
| Inflammatory Bowel Disease (Caco-2 cells) | Worsened permeability (in vitro under certain inflammatory conditions) | In vitro findings, potentially context-dependent | oup.com |
| Cancer Bone Metastasis (Mice) | Reduced osteolytic bone metastasis, inhibited skeletal tumor growth and metastasis | MAGL inhibition | nih.gov |
| Lung Cancer (A549, H358 cells & xenografts) | Inhibited invasion and metastasis, caused tumor regression | CB1 receptor-dependent, increased TIMP-1 formation, decreased angiogenesis | researchgate.netnih.govmdpi.com |
| Colorectal Cancer (Cell lines) | Decreased proliferation, increased apoptosis, enhanced sensitivity to 5-fluorouracil, altered EMT markers | Regulation of Bcl-2/Bax expression, influence on EMT process | spandidos-publications.comspandidos-publications.com |
| Cancer-Induced Bone Pain (Rodents) | Reduced pain | Activation of CB1 and CB2 receptors by increased 2-AG levels | researchgate.net |
Inhibition of Tumor Cell Invasion and Metastasis
JZL 184 has demonstrated inhibitory effects on tumor cell invasion and metastasis in preclinical models. In human lung cancer cells, JZL 184 inhibited invasion through Matrigel-coated membranes in a time- and concentration-dependent manner. This anti-invasive effect was found to be dependent on the CB₁ receptor and associated with an increased expression of tissue inhibitor of metalloproteinase-1 (TIMP-1). aacrjournals.orgresearchgate.net In athymic nude mice, JZL 184 suppressed the metastasis of A549 lung cancer cells dose-dependently, an effect that was canceled by a CB₁ receptor antagonist. aacrjournals.orgresearchgate.net An anti-invasive effect of JZL 184 has also been shown in colorectal, hepatocellular, prostate, and breast cancer cells. aacrjournals.org Furthermore, JZL 184 was shown to impair bone metastasis of osteotropic prostate and breast cancer cells in mice and inhibit metastasis of osteosarcoma cells. aacrjournals.orgnih.gov The inhibition of MAGL activity with JZL184 has been shown to restrain the invasion of osteosarcoma cells. jst.go.jp
Regulation of Apoptosis in Cancer Cell Lines
JZL 184 has been observed to regulate apoptosis in various cancer cell lines. In colorectal cancer cell lines, administration of JZL 184 resulted in increased apoptosis. spandidos-publications.comingentaconnect.comnih.govspandidos-publications.com This effect may be mediated through the regulation of key apoptosis-related proteins, specifically by decreasing the expression levels of Bcl-2 and increasing the expression levels of Bax. spandidos-publications.comingentaconnect.comnih.govspandidos-publications.com
Modulation of Cancer Cell Migration
The modulation of cancer cell migration by JZL 184 has been investigated. In colorectal cancer cell lines, JZL 184 suppressed migration and altered the expression of epithelial-mesenchymal transition (EMT) markers. spandidos-publications.comnih.gov Specifically, JZL 184 treatment led to increased E-cadherin expression and decreased expression of vimentin and zinc finger protein SNAI1, suggesting that JZL 184 can regulate the EMT process to control cancer cell migration, particularly in tumors with higher metastatic potential. spandidos-publications.comnih.gov this compound also displayed reduced migration of osteosarcoma cells. jst.go.jp Inhibition of HUVEC migration by conditioned media from this compound-treated lung cancer cells was also observed. mdpi.comnih.gov
Synergy with Chemotherapeutic Agents
Research indicates that JZL 184 may exhibit synergy with chemotherapeutic agents in cancer treatment. In colorectal cancer cell lines, treatment with JZL 184 and 5-fluorouracil induced greater cell apoptosis compared to 5-fluorouracil alone, suggesting that JZL 184 may enhance sensitivity to chemotherapy. spandidos-publications.com Studies have also indicated that this compound can re-sensitize cisplatin-resistant osteosarcoma cells to cisplatin (B142131) treatment. jst.go.jp Pre-clinical studies investigating inhibitors of endocannabinoid metabolizers, including this compound, have shown a reduction of chemotherapy-induced allodynia, suggesting potential synergistic effects in managing side effects of chemotherapy. amegroups.org The combination of diclofenac (B195802) with this compound showed additive attenuation of cold allodynia and synergistic reduction of mechanical allodynia in a neuropathic pain model. researchgate.net
Genetic Disorders and Developmental Syndromes
Beyond cancer, JZL 184 has been studied in models of genetic disorders and developmental syndromes, particularly Williams-Beuren Syndrome.
Williams-Beuren Syndrome Phenotype Normalization
JZL 184 has shown promise in normalizing key phenotypes in a mouse model of Williams-Beuren syndrome (WBS), a genetic disorder characterized by intellectual disability and a hypersocial phenotype. nih.govresearchgate.netnih.govpatientworthy.combiorxiv.orgsciety.organu.edu.auelifesciences.orgbiotech-spain.com Subchronic administration of JZL 184, a selective inhibitor of monoacylglycerol lipase (B570770), specifically normalized the social and cognitive phenotypes in this mouse model. nih.govresearchgate.netnih.govbiorxiv.orgsciety.organu.edu.auelifesciences.org This treatment also improved cardiovascular function and restored gene expression patterns in cardiac tissue in the WBS mouse model. nih.govresearchgate.netnih.govpatientworthy.combiorxiv.orgsciety.organu.edu.au The effects of this compound in the WBS model appear to be context-dependent, with notable changes detected in the WBS model mice but generally not in control mice. biotech-spain.com The treatment normalized some of the changes in activity in the CB1 receptor in the mouse model. biotech-spain.com
Cognitive and Social Behavioral Restoration
In the context of Williams-Beuren syndrome, JZL 184 treatment has been shown to restore cognitive and social behavioral deficits in mouse models. Subchronic administration of JZL 184 normalized the hypersociability and the lack of preference for social novelty observed in the complete deletion (CD) mouse model of WBS. biorxiv.orgelifesciences.org The treatment also restored short-term hippocampal-memory deficits in these mice. biorxiv.orgelifesciences.org These effects on memory performance were specific to the disorder context, as this compound treatment did not have a notable effect on memory performance in wild-type mice. biorxiv.orgelifesciences.org
Data Tables
While detailed quantitative data for creating interactive tables across all studies is not consistently available in the search results, the following summarizes some key findings discussed:
Table 1: Effects of JZL 184 on Cancer Cell Properties
| Cancer Type | Effect of JZL 184 Treatment | Key Mechanism/Associated Factor | Source |
| Lung Cancer Cells (A549) | Inhibited invasion and metastasis | CB₁ receptor-dependent, increased TIMP-1 expression | aacrjournals.orgresearchgate.net |
| Colorectal Cancer Cells | Increased apoptosis | Regulation of Bcl-2 and Bax expression | spandidos-publications.comingentaconnect.comnih.govspandidos-publications.com |
| Colorectal Cancer Cells | Suppressed migration | Regulation of EMT markers (increased E-cadherin, decreased vimentin, SNAI1) | spandidos-publications.comnih.gov |
| Osteosarcoma Cells | Reduced invasion and migration | Regulation of EMT markers (upregulated E-cadherin, downregulated vimentin) | jst.go.jp |
| Prostate and Breast Cancer Cells | Impaired bone metastasis | Not explicitly stated in snippets, but linked to MAGL inhibition | aacrjournals.orgnih.gov |
| Hepatocellular Carcinoma (in mice) | Impaired tumor growth | Linked to MAGL inhibition | researchgate.net |
Table 2: Effects of JZL 184 in Williams-Beuren Syndrome Mouse Model
| Phenotype | Effect of JZL 184 Treatment | Associated Factor | Source |
| Social Behavior (Hypersociability, social novelty preference) | Normalized | Modulation of endocannabinoid system, normalization of CB1 receptor activity | nih.govresearchgate.netnih.govbiorxiv.orgsciety.organu.edu.auelifesciences.orgbiotech-spain.com |
| Cognitive Function (Short-term hippocampal memory) | Restored deficits | Modulation of endocannabinoid system | biorxiv.orgelifesciences.org |
| Cardiovascular Function (Heart hypertrophy, hypertension) | Improved | Modulation of endocannabinoid system, restored gene expression patterns in cardiac tissue | nih.govresearchgate.netnih.govpatientworthy.combiorxiv.orgsciety.organu.edu.aubiotech-spain.com |
Cardiovascular Function and Gene Expression Correction
Studies utilizing mouse models of Williams-Beuren syndrome (WBS), a genetic disorder characterized by cardiovascular abnormalities, have explored the effects of JZL 184 on cardiac function and gene expression. In complete deletion (CD) mouse models of WBS, JZL 184 treatment has demonstrated an improvement in cardiovascular function. Subchronic administration of JZL 184 (8 mg/kg) for 10 days in CD mice restored both heart weight/body weight ratios and left ventricular wall thickness, which were increased in vehicle-treated CD mice. abcam.com Echocardiography evaluations indicated that JZL 184 normalized the slight reduction in left ventricular ejection fraction observed at baseline in CD mice, suggesting an improvement in cardiac function. abcam.com
Transcriptomic analysis on cardiac tissue from CD mice treated with JZL 184 revealed a restoration of gene expression patterns. abcam.com JZL 184 treatment reversed alterations in the cardiac transcriptome observed in CD mice. abcam.com This suggests that JZL 184 may restore the normal expression of genes relevant for cardiovascular function that were dysregulated in CD mice. abcam.com
Table 1: Effects of JZL 184 Treatment on Cardiovascular Parameters in CD Mice
However, it is important to note that in a different cardiovascular model, specifically a mouse model of myocardial ischemia-reperfusion, JZL 184 administration resulted in worsened cardiac function. This effect was associated with increased cardiac myeloid cell recruitment and a larger fibrotic scar size. This highlights the context-dependent effects of MAGL inhibition.
Down Syndrome Models: Cognitive and Synaptic Plasticity Improvement
JZL 184 has also been investigated in the Ts65Dn mouse model, a genetic model of Down Syndrome (DS) characterized by cognitive deficits. Chronic MAGL inhibition with JZL 184 in aged Ts65Dn mice led to improvements in behavioral and neural properties.
JZL 184 treatment improved deficient long-term memory in Ts65Dn mice, while short-term and working memory were unaffected. The treatment also restored enhanced spontaneous locomotor activity observed in Ts65Dn mice to levels similar to normosomic control animals.
Furthermore, JZL 184 increased reduced hippocampal long-term potentiation (LTP) in Ts65Dn mice to levels observed in control mice. LTP is a key cellular mechanism underlying synaptic plasticity and is crucial for learning and memory. These changes in synaptic plasticity and behavior were specifically observed in the trisomic animals and not in JZL 184-treated normosomic controls, suggesting that the treatment specifically attenuated the defects in the DS model.
Biochemical analysis in both Ts65Dn and normosomic mice showed that JZL 184 treatment increased brain levels of 2-AG and decreased levels of its metabolites, including arachidonic acid and prostaglandins such as PGD2, PGE2, PGFα, and PGJ2. JZL 184 treatment also reduced the levels of amyloid-beta peptides Aβ40 and Aβ42 in both Ts65Dn and control mice.
Table 2: Effects of JZL 184 Treatment on Cognitive and Neural Parameters in Ts65Dn Mice
These findings suggest that pharmacological targeting of MAGL with JZL 184 may represent a potential therapeutic approach for improving cognition and potentially ameliorating certain neuropathological features in Down Syndrome.
Methodological Approaches and Future Research Perspectives for Jzl 184
In Vitro Enzyme Activity and Selectivity Profiling
In vitro studies are crucial for characterizing the enzymatic activity and selectivity of JZL 184. These methods typically involve assessing the compound's ability to inhibit MAGL activity in biological samples, such as brain membranes or recombinant enzyme preparations. JZL 184 has demonstrated high potency for MAGL, with reported IC50 values around 8 nM in mouse brain membranes and 2 nM for murine and human recombinant MAGL. targetmol.comresearchgate.netmdpi.com
A key aspect of JZL 184's utility is its selectivity profile. In vitro assays, including activity-based protein profiling (ABPP), have shown that JZL 184 exhibits significant selectivity for MAGL over other serine hydrolases, notably fatty acid amide hydrolase (FAAH), the enzyme primarily responsible for degrading anandamide (B1667382) (AEA). tocris.comwikipedia.orgtargetmol.comresearchgate.netrndsystems.com Selectivity for MAGL over FAAH has been reported to be greater than 300-fold in vitro. tocris.comtargetmol.comresearchgate.netrndsystems.com While JZL 184 strongly inhibits MAGL, residual 2-AG hydrolysis activity has been observed in brain membranes even at high concentrations, suggesting the involvement of other enzymes insensitive to JZL 184. researchgate.net JZL 184 also shows equivalent potency against rat and mouse ABHD6, another 2-AG hydrolase. nih.gov
Mechanistic studies have revealed that JZL 184 is an irreversible inhibitor of MAGL, acting through the carbamoylation of the enzyme's catalytic serine nucleophile. wikipedia.orgmdpi.comnih.govmdpi.com Time-dependent inhibition studies support this covalent mechanism of inactivation. researchgate.net
Species differences in potency have been noted, with JZL 184 inhibiting mouse and human MAGL with similar potency, but showing approximately 10-fold lower activity against rat MAGL. nih.gov This highlights the importance of considering species when designing and interpreting preclinical studies.
Future research in this area could focus on further comprehensive profiling of JZL 184 against a wider range of enzymes and targets to fully understand its off-target potential, particularly in different tissue types and species.
In Vivo Endocannabinoid Lipidomics and Metabolite Analysis
In vivo studies utilizing JZL 184 frequently involve lipidomic analysis to quantify changes in endocannabinoid levels and their metabolites in various tissues, particularly the brain. The primary effect of JZL 184 administration is a significant elevation of 2-AG levels due to the inhibition of its degradation by MAGL. tocris.comwikipedia.orgtargetmol.commdpi.comselleckchem.complos.orgnih.govnih.govelifesciences.org
Studies in mice have shown that JZL 184 produces a rapid and sustained blockade of brain 2-AG hydrolase activity, leading to substantial increases in endogenous 2-AG levels that can be maintained for several hours. targetmol.comselleckchem.com For instance, an eight-fold elevation in 2-AG levels in the mouse brain has been reported. targetmol.comselleckchem.com Chronic administration of JZL 184 also leads to increased 2-AG levels in brain regions like the amygdala and hippocampus. elifesciences.org
Conversely, JZL 184 treatment typically results in decreased levels of 2-AG metabolites, such as arachidonic acid (AA) and various prostaglandins (B1171923) (e.g., PGD2, PGE2, PGFα, and PGJ2). plos.orgnih.govahajournals.org This reduction in downstream metabolites is a direct consequence of inhibiting 2-AG hydrolysis.
While JZL 184 is selective for MAGL over FAAH, higher doses (e.g., 40 mg/kg in mice) have been shown to affect AEA levels, suggesting some inhibition of FAAH at higher concentrations. plos.orgnih.gov However, at lower doses (e.g., 8 mg/kg in mice), JZL 184 selectively increases 2-AG without significantly affecting AEA levels. plos.orgnih.gov
Lipidomic analysis has also revealed that MAGL inhibition by JZL 184 can affect the levels of other lipids, including reductions in pro-tumorigenic signaling lipids like lysophosphatidic acid (LPA), phosphatidic acid (PA), and lysophosphatidyl ethanolamines (LPEs) in cancer cells. nih.gov
Methodological approaches for lipidomics often involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to accurately quantify these lipid species in tissue lysates or other biological samples. mdpi.comnih.govaacrjournals.org
Future research should continue to utilize advanced lipidomic techniques to comprehensively profile the impact of JZL 184 on the entire lipid landscape, not just known endocannabinoids and their direct metabolites, in various tissues and disease states. This could reveal novel pathways and targets influenced by MAGL inhibition.
Receptor Pharmacology and Signaling Pathway Elucidation
The pharmacological effects of JZL 184 are largely mediated through the increased levels of 2-AG, which acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors. researchgate.netresearchgate.net Therefore, research on JZL 184 heavily involves investigating its interactions with these receptors and the downstream signaling pathways.
Studies using CB1 and CB2 receptor antagonists, such as AM281 (CB1 antagonist) and AM630 (CB2 antagonist), are commonly employed to determine the involvement of these receptors in the observed effects of JZL 184. mdpi.comahajournals.orgresearchgate.netnih.gov For example, the anti-inflammatory effect of JZL 184 in a rat muscle contusion model was alleviated by treatment with both AM281 and AM630, indicating mediation through both CB1 and CB2 receptors. nih.gov Similarly, the anti-allodynic effects of JZL 184 in inflammatory pain models require both CB1 and CB2 receptors, while its anti-edematous actions are mediated only by CB2 receptors. researchgate.net The antimetastatic effect of JZL 184 in lung cancer cells was cancelled by the CB1 receptor antagonist AM-251. aacrjournals.org
While the primary mechanism involves increased 2-AG activating CB receptors, some neuroprotective effects of JZL 184 in experimental ischemic stroke may not be directly mediated through augmented cannabinoid receptor signaling but rather through decreased levels of AA and its metabolites. ahajournals.org
JZL 184's influence extends to various signaling pathways. It has been shown to potentiate depolarization-induced suppression of excitability in cerebellar Purkinje neurons. tocris.comrndsystems.com In the context of cancer, JZL 184 has been found to induce increased formation of tissue inhibitor of metalloproteinase-1 (TIMP-1) in lung cancer cells, a process mediated via a CB1-dependent pathway. mdpi.comaacrjournals.orgresearchgate.net This increased TIMP-1 release contributes to the antiangiogenic effects observed with JZL 184. mdpi.comresearchgate.net Furthermore, JZL 184 can inhibit hypoxia-induced vascular endothelial growth factor (VEGF) expression in lung cancer cells, and this effect is partially dependent on CB1 and CB2 receptors. researchgate.netnih.gov
In hippocampal neurons, elevation of endogenous 2-AG by JZL 184 prevents the reduction of PPARγ expression induced by pro-inflammatory stimuli, and this restoration is blocked or attenuated by CB1 receptor inhibition, suggesting a CB1 receptor-dependent PPARγ signaling pathway. iowamedicalmarijuana.org
Chronic JZL 184 treatment can lead to downregulation of CB1 receptor levels in certain brain regions, such as the amygdala, which agrees with previous studies on chronic JZL 184 exposure. elifesciences.orgbiorxiv.org This suggests potential adaptive changes in the endocannabinoid system upon prolonged MAGL inhibition.
Future research should continue to dissect the complex interplay between elevated 2-AG, CB1 and CB2 receptors, and downstream signaling cascades in various physiological and pathological contexts. Investigating the potential for biased agonism of 2-AG at CB receptors in the presence of JZL 184 could also be a fruitful area of research.
Advanced Preclinical Models and Behavioral Assay Validation
JZL 184 is extensively used in advanced preclinical animal models to investigate the therapeutic potential of MAGL inhibition in various conditions. These studies often involve validating behavioral assays to assess the impact of JZL 184 on specific phenotypes.
In mouse models, JZL 184 has been shown to produce a wide array of CB1-dependent behavioral effects, including analgesia, hypomotility, and hypothermia, suggesting a broad role for 2-AG-mediated signaling in the nervous system. targetmol.comselleckchem.com
In models of pain, JZL 184 has demonstrated efficacy in attenuating nociception in neuropathic and inflammatory pain models. tocris.comrndsystems.comresearchgate.net Behavioral assays like paw withdrawal thresholds are used to quantify analgesic effects. researchgate.net Repeated administration of low-dose JZL 184 has been shown to retain antinociceptive effects without inducing tolerance. tocris.comresearchgate.net
JZL 184 has also been tested in models of neurological and psychiatric disorders. In Ts65Dn mice, a model of Down Syndrome, chronic JZL 184 treatment improved long-term memory and increased hippocampal long-term potentiation, in addition to reducing enhanced spontaneous locomotor activity. plos.orgnih.gov Behavioral tests such as those assessing locomotor activity and memory (e.g., novel object recognition test) are validated and employed in these studies. plos.orgnih.govbiorxiv.org
In models of anxiety, JZL 184 has shown anxiolytic effects, particularly under conditions of high environmental aversiveness in rats. d-nb.infonih.gov Behavioral tests like the light-dark box and elevated zero maze are used to evaluate anxiety-like behaviors. d-nb.info The anxiolytic effects of JZL 184 in these models appear to be mediated by CB1 receptors and are preserved following chronic administration. nih.gov
Preclinical cancer models, such as xenografts in nude mice, are used to evaluate the in vivo efficacy of JZL 184 on tumor growth and metastasis. mdpi.comaacrjournals.org JZL 184 has been shown to decrease tumor volume and suppress metastasis in these models. mdpi.comaacrjournals.org
Advanced preclinical models also include those for specific conditions like Williams-Beuren syndrome, where JZL 184 treatment in a mouse model restored social and memory symptoms and improved cardiac function. elifesciences.orgbiorxiv.org Behavioral tests assessing social interaction and recognition memory are employed and validated in this context. biorxiv.org
Future research should continue to explore the therapeutic potential of JZL 184 in a wider range of preclinical models of various diseases, including neurodegenerative disorders, inflammatory conditions, and different types of cancer. Further validation of behavioral assays and the development of more sophisticated in vivo models that better mimic human conditions are also important future directions.
Molecular and Cellular Mechanisms of Action Delineation
Understanding the molecular and cellular mechanisms underlying JZL 184's effects involves detailed investigations at the cellular and molecular levels. These studies aim to delineate how MAGL inhibition and the resulting increase in 2-AG impact cellular processes and signaling pathways.
Gene and Protein Expression Analysis Techniques
Techniques such as quantitative real-time PCR (RT-qPCR) and Western blot analysis are commonly used to assess changes in gene and protein expression levels in response to JZL 184 treatment. mdpi.comaacrjournals.orgspandidos-publications.com
Studies have utilized these methods to investigate the impact of JZL 184 on proteins involved in apoptosis and cell migration in cancer cells. For example, in colorectal cancer cells, JZL 184 treatment decreased the mRNA and protein expression levels of Bcl-2 and increased those of Bax, indicating a role in regulating apoptosis. spandidos-publications.com JZL 184 also altered the expression of epithelial-mesenchymal transition (EMT) markers, increasing E-cadherin and decreasing vimentin (B1176767) and Snail, suggesting regulation of cell migration. spandidos-publications.com
In lung cancer cells, JZL 184 has been shown to inhibit hypoxia-induced VEGF expression at both the mRNA and protein levels. mdpi.com Western blot analysis is used to quantify protein levels of targets like VEGF, TIMP-1, and β-actin (as a loading control). mdpi.commdpi.comaacrjournals.org
In the context of neuroinflammation, JZL 184 has been shown to restore reduced PPARγ expression in hippocampal neurons, and this effect can be assessed by immunoblot analysis. iowamedicalmarijuana.org
Chronic JZL 184 treatment has been found to downregulate CB1 receptor protein levels in certain brain regions, which can be detected by Western blot. elifesciences.orgbiorxiv.org
Future research should employ more advanced techniques such as RNA sequencing and proteomics to gain a more comprehensive understanding of the global changes in gene and protein expression induced by JZL 184 in different cell types and tissues. This could reveal novel targets and pathways affected by MAGL inhibition.
Cellular Morphological and Functional Assessments
Beyond molecular changes, research on JZL 184 also involves assessing its impact on cellular morphology and function using various in vitro assays.
In cancer research, JZL 184's effects on cell proliferation, apoptosis, migration, and invasion are frequently evaluated. Assays such as cell viability assays, flow cytometry for apoptosis detection, scratch wound assays for migration, and Matrigel invasion assays are employed. aacrjournals.orgspandidos-publications.com JZL 184 has been shown to suppress proliferation, increase apoptosis, and inhibit migration and invasion in various cancer cell lines. aacrjournals.orgspandidos-publications.com
In the context of angiogenesis, JZL 184's effects on endothelial cell function are investigated using assays like migration and tube formation assays with human umbilical vein endothelial cells (HUVECs). mdpi.comresearchgate.netnih.gov Conditioned media from cancer cells treated with JZL 184 are often used to assess indirect effects on endothelial cells. mdpi.comresearchgate.netnih.gov JZL 184 treatment of cancer cells has been shown to inhibit the angiogenic capacities of endothelial cells. mdpi.comresearchgate.netnih.gov
Functional assessments also include evaluating the impact of JZL 184 on synaptic plasticity, such as long-term potentiation (LTP) in brain slices, which has been shown to be increased by JZL 184 in a mouse model of Down Syndrome. plos.org
Future research should integrate these cellular assessments with molecular analyses to build a more complete picture of how JZL 184 influences cellular behavior. The development of advanced imaging techniques could also provide valuable insights into the morphological changes induced by MAGL inhibition.
Translational Research Considerations
Translational research involving JZL 184 necessitates a thorough understanding of how its pharmacological profile may vary across different species and the long-term consequences of sustained MAGL inhibition.
Cross-Species Pharmacological Differences in MAGL Inhibition
Pharmacological studies have revealed notable differences in the potency of JZL 184 across various species, which are critical for interpreting preclinical data and informing potential clinical translation. JZL 184 demonstrates equipotency against human and mouse MAGL. nih.gov However, its activity against rat MAGL is approximately 10-fold lower compared to mouse and human MAGL. nih.gov This reduced potency in rats has been corroborated by in vitro competitive activity-based protein profiling (ABPP) analysis of mouse and rat brain membranes. nih.gov Specifically, the IC₅₀ values for JZL 184 are reported as 2 nM for murine and human MAGL, and 25 nM for rat MAGL. mdpi.com This lower affinity in rats suggests that higher doses of JZL 184 may be necessary to achieve comparable levels of MAGL inhibition and subsequent increases in 2-AG in the rat brain compared to mice. nih.gov
Interestingly, JZL 184 also exhibits a similar reduction in activity against rat fatty acid amide hydrolase (FAAH), the enzyme primarily responsible for degrading anandamide (AEA), maintaining a comparable relative selectivity window for MAGL over FAAH in both mouse and rat brain proteomes. nih.gov JZL 184 shows equivalent potency against rat and mouse ABHD6, another enzyme involved in 2-AG hydrolysis. nih.gov The presence of such species-dependent activity differences for MAGL inhibitors like JZL 184 can pose challenges in translating preclinical findings from rodent models to humans. acs.org The development of newer MAGL probes with consistently high potency across multiple species, including human, mouse, rat, and cynomolgus monkey, is an ongoing effort to address this translational hurdle. acs.org
| Species | MAGL IC₅₀ (nM) | FAAH Activity (Relative to Mouse) | ABHD6 Potency (Relative to Mouse) |
| Human | 2 mdpi.com | Not specified | Not specified |
| Mouse | 2 mdpi.com, 8 caymanchem.com | Baseline | Equivalent nih.gov |
| Rat | 25 mdpi.com | Reduced (similar selectivity) nih.gov | Equivalent nih.gov |
Chronic Administration and Potential for Desensitization or Tolerance
Chronic administration of JZL 184, particularly at higher doses, has been shown to induce tolerance to its pharmacological effects and lead to desensitization of cannabinoid receptors, primarily the cannabinoid receptor type 1 (CB₁). Repeated administration of high doses of JZL 184 (e.g., 40 mg/kg) in mice results in the development of tolerance to its antinociceptive effects and cross-tolerance to the pharmacological effects of direct cannabinoid receptor agonists such as THC and WIN55,212-2. psu.edunomuraresearchgroup.comnih.govcardiff.ac.uknih.govresearchgate.netnih.gov This phenomenon is accompanied by reductions in both the expression and function of CB₁ receptors. psu.edunih.govnih.govresearchgate.net
Studies involving chronic MAGL blockade by JZL 184 have demonstrated a functional antagonism of the endocannabinoid system, leading to impaired endocannabinoid-dependent synaptic plasticity and desensitization of brain CB₁ receptors. nomuraresearchgroup.comcardiff.ac.uknih.gov This desensitization is not uniform across all brain regions, showing a region-specific pattern. CB₁ receptor desensitization has been observed in areas such as the hippocampus, cingulate cortex, somatosensory cortex, and periaqueductal gray, but not significantly altered in regions like the caudate putamen, globus pallidus, hypothalamus, substantia nigra, or cerebellum following repeated high-dose JZL 184 administration. nih.govnih.govnih.gov
In contrast to high doses, repeated administration of lower doses of JZL 184 (e.g., ≤ 8 mg/kg or 4 mg/kg) for periods up to 6 days has been reported to maintain antinociceptive and gastroprotective effects without inducing tolerance, CB₁ receptor downregulation, or desensitization. nih.govresearchgate.netresearchmap.jpdownstate.eduresearchgate.net A study using a 4 mg/kg/day dose over a 3-week period in a mouse model of Huntington's disease also maintained normal CB₁ receptor expression and synaptic function. biorxiv.org These findings suggest that prolonged, partial MAGL inhibition might be a strategy to maintain beneficial effects while avoiding functional CB₁ receptor tachyphylaxis or dependence. researchgate.net The development of tolerance and dependence observed with high-dose JZL 184 is thought to be linked to the excessive elevation of brain 2-AG levels. psu.edunih.gov Research also indicates that MAGL-mediated degradation of 2-AG plays a role in protecting CB₁ receptors from desensitization, particularly in conditions like persistent inflammation. jneurosci.org While low-dose administration appears promising for avoiding tolerance, further studies with more prolonged administration periods (>6 days) are suggested to fully confirm the absence of tolerance development over extended treatment durations. researchmap.jp
| JZL 184 Dose (Chronic) | Observed Effects | CB₁ Receptor Status |
| High (≥ 16 mg/kg) | Tolerance to antinociception, cross-tolerance to THC/WIN55,212-2, dependence psu.edunomuraresearchgroup.comnih.govcardiff.ac.uknih.govresearchgate.netnih.gov | Downregulation and desensitization (region-specific) nih.govnih.govnih.gov |
| Low (≤ 8 mg/kg) | Maintained antinociceptive and gastroprotective effects nih.govresearchgate.netresearchmap.jpdownstate.eduresearchgate.net | Normal expression and function nih.govresearchgate.netdownstate.eduresearchgate.net |
Strategies for Mitigating Potential Off-Target Effects
While JZL 184 is considered a potent and selective MAGL inhibitor, studies have identified potential off-target activities that warrant consideration in translational research. nih.govcaymanchem.combiorxiv.org In mice, detectable off-targets of JZL 184 have been found in peripheral tissues such as the spleen and lung. nih.gov Competitive ABPP analysis in mouse brain lysates also indicated some non-specific binding of JZL 184 at a molecular weight around 80 kDa, in contrast to newer, more selective inhibitors. biorxiv.org
Another strategy involves performing add-back experiments with fatty acids. Since MAGL inhibition reduces the breakdown of 2-AG into arachidonic acid and glycerol (B35011), a decrease in potentially protumorigenic fatty acids could contribute to some observed effects. Studies have conducted add-back experiments with fatty acids like palmitic acid to determine if replenishing fatty acid levels reverses the effects of JZL 184. The finding that adding back fatty acids does not abolish the anti-invasive or antiangiogenic effects of JZL 184 suggests that the increase in 2-AG, rather than the reduction in fatty acids, is the primary mechanism underlying these specific effects. aacrjournals.orgmdpi.comnih.gov
Furthermore, the use of cannabinoid receptor antagonists (e.g., CB₁ and CB₂ antagonists) is crucial to determine if the downstream effects of JZL 184 are mediated through the activation of cannabinoid receptors by elevated 2-AG. If the effects of JZL 184 are blocked or attenuated by these antagonists, it provides evidence that the observed phenotype is mediated through the intended target pathway (MAGL inhibition leading to 2-AG increase and cannabinoid receptor activation). mdpi.comaacrjournals.orgmdpi.comnih.govoup.comelifesciences.orgresearchgate.net However, if the effects are only partially inhibited, it could suggest the involvement of other mechanisms or potential off-target effects. mdpi.comnih.gov
The development of newer, highly selective reversible MAGL inhibitors is also considered a strategy to improve the pharmacological control of MAGL activity and potentially reduce off-target and adverse effects compared to irreversible inhibitors like JZL 184. biorxiv.org While general strategies for mitigating off-target effects in other fields, such as using more specific tools or controlling exposure duration, are relevant pharmacological principles, their specific application to JZL 184 development would involve designing improved chemical analogs with enhanced selectivity profiles. frontiersin.org
Q & A
Q. How should researchers design experiments to assess JZL 184’s inhibition of monoacylglycerol lipase (MAGL)?
To evaluate MAGL inhibition, use brain membrane preparations or recombinant MAGL-expressing COS7 cells. Measure 2-arachidonoylglycerol (2-AG) hydrolysis activity via liquid chromatography-mass spectrometry (LC-MS). Include controls with vehicle treatments and validate using known MAGL inhibitors. Dose-response curves should be constructed to determine IC50 values (8 nM for MAGL in vitro) . For in vivo studies, administer JZL 184 intraperitoneally (4–40 mg/kg in mice) and quantify brain 2-AG levels post-treatment .
Q. What methods confirm JZL 184’s selectivity for MAGL over fatty acid amide hydrolase (FAAH)?
Compare inhibition profiles using recombinant MAGL and FAAH enzymes. JZL 184 shows >300-fold selectivity for MAGL (IC50 = 8 nM) over FAAH (IC50 = 4 µM). Validate selectivity in vivo by measuring oleamide hydrolysis (a FAAH substrate) alongside 2-AG levels. Pharmacological controls (e.g., FAAH-specific inhibitors) can isolate MAGL-specific effects .
Q. What are the standard in vivo models for studying JZL 184’s pharmacological effects?
C57Bl/6 mice are widely used. Administer JZL 184 (4–40 mg/kg, i.p.) and assess behavioral endpoints like analgesia (tail-flick test), hypothermia, and catalepsy. Confirm CB1 receptor dependency using antagonists like rimonabant. Monitor MAGL activity in brain homogenates and correlate with 2-AG elevation (8-fold increase sustained for ≥8 hours) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo potency of JZL 184?
Discrepancies may arise from metabolic stability, tissue distribution, or off-target effects. Perform pharmacokinetic profiling (plasma/brain concentration-time curves) and compare with in vitro IC50 values. Use mass spectrometry to detect active metabolites. Cross-validate findings with genetic MAGL knockout models to isolate pharmacological effects .
Q. What experimental strategies optimize JZL 184 dosing for chronic studies?
Conduct dose-escalation studies with repeated administrations. Monitor MAGL activity recovery post-treatment and adjust dosing intervals to maintain enzyme inhibition. For neurobehavioral studies, balance efficacy (2-AG elevation) with tolerability (e.g., CB1 receptor desensitization). Include recovery phases to assess reversibility of effects .
Q. How should researchers analyze JZL 184’s impact on synaptic plasticity (e.g., depolarization-induced suppression of inhibition, DSI)?
Use electrophysiological recordings in hippocampal slices. Compare DSI magnitude in JZL 184-treated vs. control mice. Note species-specific differences: JZL 184 enhances DSI more robustly in mice than rats. Pair with MAGL activity assays to correlate enzyme inhibition with synaptic changes .
Q. What methodologies identify JZL 184’s metabolic stability and potential off-target effects?
Employ high-resolution mass spectrometry (HRMS) with a mass tolerance ≤0.0002 Da to detect metabolites. Screen against panels of lipid hydrolases and cytochrome P450 enzymes. Use activity-based protein profiling (ABPP) to map off-target interactions in complex proteomes .
Data Interpretation & Integration
Q. How can contradictory findings about JZL 184’s effects on endocannabinoid signaling be reconciled?
Context-dependent outcomes (e.g., tissue type, dosing regimen) may explain discrepancies. Use pathway analysis tools (e.g., STRING, KEGG) to integrate MAGL inhibition data with downstream lipidomic and transcriptomic profiles. Cross-reference with studies using MAGL genetic knockouts .
Q. What statistical approaches are recommended for analyzing JZL 184’s dose-response relationships?
Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC50/EC50 values. For behavioral data, apply two-way ANOVA with post hoc tests to account for time- and dose-dependent effects. Include effect size metrics (e.g., Cohen’s d) to quantify MAGL inhibition’s biological significance .
Q. How can JZL 184 research inform broader studies on the endocannabinoid system?
JZL 184’s MAGL-specific effects make it a tool compound for studying 2-AG signaling. Combine with FAAH inhibitors or CB1/CB2 agonists/antagonists to dissect pathway crosstalk. Use lipidomics to map 2-AG metabolic fluxes in disease models (e.g., neuroinflammation, pain) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
